Differential Tumor Cell Potency of (R)- vs. (S)-1-(Hydroxymethyl)indan
A head-to-head comparison of the enantiomers of 1-(hydroxymethyl)indan reveals a stark divergence in biological activity. While both enantiomers show anti-inflammatory effects, the (R)-enantiomer is specifically reported to be more potent against tumor cells than its (S)-counterpart . This establishes a critical qualitative and quantitative difference in biological performance that is directly linked to the absolute configuration of the C-1 stereocenter.
| Evidence Dimension | Differential potency against tumor cells |
|---|---|
| Target Compound Data | (S)-enantiomer [This compound]: lower potency against tumors |
| Comparator Or Baseline | (R)-enantiomer: higher potency against tumors |
| Quantified Difference | Qualitatively superior for (R)-enantiomer; the (S)-enantiomer is less potent |
| Conditions | Cellular assay examining effects on inflammation and tumor cell lines |
Why This Matters
This differential potency mandates that researchers requiring tumor-suppressive activity must use the (R)-enantiomer, while studies requiring a less active enantiomeric standard or an anti-inflammatory scaffold should select the (S)-enantiomer.
